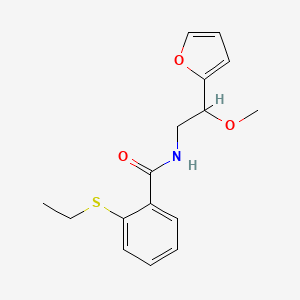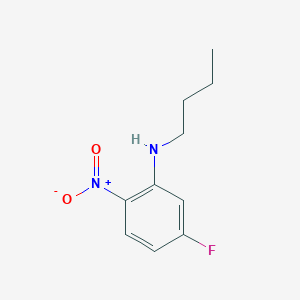![molecular formula C16H17N5O2S B2522290 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide CAS No. 2034414-65-6](/img/structure/B2522290.png)
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Adenosine Human Receptor Antagonists
The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold has been identified as a versatile structure for developing potent adenosine human receptor (hA2A AR) antagonists. These compounds have shown nanomolar affinity for the hA2A AR and selectivity, demonstrating potential therapeutic applications in neuroprotective strategies, particularly in models of Parkinson's disease. The synthesis of various derivatives featured by different substituents has been explored to optimize interactions with the hA2A adenosine receptor, highlighting the scaffold's adaptability for targeted drug design (Falsini et al., 2017).
Phosphodiesterase Type 4 Inhibitors
Pyrazolo[1,5-a]-1,3,5-triazines, which bear structural resemblance, have been evaluated as bioisosteric replacements for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 (PDE4) inhibitors. This class of compounds demonstrates the capability of the scaffold to be modified into highly selective and potent inhibitors with potential applications in treating inflammatory diseases by modulating immune responses (Raboisson et al., 2003).
Antioxidant and Anticancer Activity
Derivatives of the related scaffold have been synthesized and shown to possess significant antioxidant activity, surpassing that of known antioxidants like ascorbic acid. Additionally, these compounds have exhibited anticancer activity against specific cell lines, indicating their potential as therapeutic agents in oncology. The structural features allow for interaction with biological targets that play roles in oxidative stress and cancer cell proliferation (Tumosienė et al., 2020).
Anticonvulsant Activity
Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have been synthesized and evaluated for their anticonvulsant properties. These compounds have demonstrated potent activity against seizures in preclinical models, showcasing the scaffold's utility in central nervous system disorders. The structural modifications lead to variations in activity, emphasizing the importance of specific substitutions for enhancing therapeutic effects (Kelley et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-23-16-15-20-19-13(21(15)9-8-17-16)11-18-14(22)7-10-24-12-5-3-2-4-6-12/h2-6,8-9H,7,10-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQYBRPHRVJXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2522208.png)
![Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B2522210.png)
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2522211.png)


![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522218.png)
![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)
![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)
![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)

![4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522228.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)
